molecular formula C8H4F6O B1411438 2-Difluoromethoxy-6-fluorobenzotrifluoride CAS No. 1803807-35-3

2-Difluoromethoxy-6-fluorobenzotrifluoride

Cat. No.: B1411438
CAS No.: 1803807-35-3
M. Wt: 230.11 g/mol
InChI Key: HCFOCYFSNIFJGE-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-6-fluorobenzotrifluoride is a chemical compound known for its unique physical and chemical properties. It belongs to the class of benzotrifluorides and is widely used in various fields of research and industry.

Preparation Methods

The synthesis of 2-Difluoromethoxy-6-fluorobenzotrifluoride involves several steps. One common method includes the difluoromethylation of a suitable precursor. This process can be achieved through various routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to aromatic compounds .

Chemical Reactions Analysis

2-Difluoromethoxy-6-fluorobenzotrifluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzotrifluorides.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

    Coupling Reactions: Utilizing palladium or other metal catalysts to form carbon-carbon bonds.

Scientific Research Applications

2-Difluoromethoxy-6-fluorobenzotrifluoride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the development of imaging probes and other biological tools.

    Medicine: Plays a role in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can undergo difluoromethylation, which affects the electronic properties of the target molecules. This process is facilitated by the presence of metal catalysts and specific reaction conditions .

Comparison with Similar Compounds

2-Difluoromethoxy-6-fluorobenzotrifluoride can be compared with other benzotrifluorides, such as:

  • 1-(Difluoromethoxy)-3-fluoro-2-(trifluoromethyl)benzene
  • 2-(Difluoromethoxy)-6-fluorobenzaldehyde

These compounds share similar structural features but differ in their functional groups and reactivity. The unique combination of difluoromethoxy and fluorobenzotrifluoride groups in this compound provides distinct chemical properties and applications .

Properties

IUPAC Name

1-(difluoromethoxy)-3-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-4-2-1-3-5(15-7(10)11)6(4)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFOCYFSNIFJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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